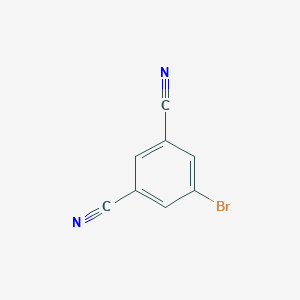

5-Bromoisophthalonitrile

Description

Properties

IUPAC Name |

5-bromobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEODZYDOBHDZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617980 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160892-07-9 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromoisophthalonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery

CAS Number: 160892-07-9

This technical guide provides a comprehensive overview of 5-Bromoisophthalonitrile, a key chemical intermediate. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development. This document outlines the compound's properties, a detailed synthesis protocol for a closely related compound, and its potential applications in the pharmaceutical industry.

Compound Properties

| Property | Value | Reference |

| CAS Number | 160892-07-9 | [1] |

| Molecular Formula | C₈H₃BrN₂ | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| Appearance | Solid | - |

| Synonyms | 5-Bromo-1,3-benzenedicarbonitrile, 5-Bromobenzene-1,3-dicarbonitrile, 5-bromo-1,3-dicyanobenzene | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Note: Specific values for melting point, boiling point, and quantitative solubility are not available in the reviewed literature.

Synthesis of a Related Precursor: 5-Bromoisophthalic Acid

While a detailed experimental protocol for the direct synthesis of this compound is not extensively documented in public sources, a patented method for the synthesis of the closely related 5-bromoisophthalic acid provides a valuable reference. This process involves the bromination of isophthalic acid.[2][3] The synthesis of the dinitrile would likely follow a similar principle of electrophilic aromatic substitution on the isophthalonitrile starting material.

Experimental Protocol: Synthesis of 5-Bromoisophthalic Acid[2]

This protocol is adapted from a patented industrial process.

Materials:

-

Isophthalic acid

-

Sulfur trioxide-containing solvent

-

Bromine

-

Ice water

-

Methanol (for recrystallization)

Procedure:

-

In a suitable reactor, dissolve the isophthalic acid compound in a solvent containing sulfur trioxide.

-

Introduce bromine to the reaction mixture. The molar ratio of bromine to the isophthalic acid substrate is typically between 0.5:1 and 1.5:1 for the mono-bromo product.[3]

-

The reaction is conducted with heating, generally under pressure at a temperature of 100°C to 160°C.[3]

-

After the reaction is complete (e.g., after 22 hours), cool the mixture to room temperature.

-

The contents of the reactor are then carefully transferred into a beaker containing ice water, which will cause the product to precipitate as a solid.

-

The resulting solid is collected by filtration and dried under reduced pressure to yield the crude 5-bromoisophthalic acid.

-

For purification, the crude product can be recrystallized from methanol. The crude material is dissolved in hot methanol (e.g., at 60°C), then allowed to cool to room temperature.

-

The purified white crystals of 5-bromoisophthalic acid are collected by filtration.

Applications in Pharmaceutical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][5] Brominated organic compounds are key starting materials for a variety of active pharmaceutical ingredients (APIs).[6] The bromine atom provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions.

While specific APIs derived directly from this compound are not prominently disclosed in the literature, a related intermediate, referred to as "BROMO-OTBN," is noted for its role in the synthesis of dopamine agonists like bromocriptine. Bromocriptine is used in the treatment of Parkinson's disease, hyperprolactinemia, and type 2 diabetes. This highlights the potential utility of brominated nitrile compounds in the development of drugs targeting neurological and endocrine disorders.

The nitrile functionalities on the this compound molecule are also reactive and can be transformed into other chemical groups, further enhancing its versatility as a synthetic intermediate.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-bromoisophthalic acid, based on the described experimental protocol.

Caption: A workflow diagram for the synthesis of 5-bromoisophthalic acid.

References

- 1. 5-Bromo-1,3-benzenedicarbonitrile - CAS:160892-07-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 5. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

physical and chemical properties of 5-Bromoisophthalonitrile

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromoisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as 5-bromo-1,3-benzenedicarbonitrile, is an aromatic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with a bromine atom and two nitrile groups, provides multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known , along with general experimental protocols for its synthesis and characterization, designed to support researchers in their scientific endeavors.

Chemical Identity and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance.[1] While specific quantitative data on its solubility is limited, it is expected to have low solubility in water and moderate solubility in polar organic solvents, a common characteristic for such aromatic compounds.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromobenzene-1,3-dicarbonitrile | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 160892-07-9 | [3] |

| Molecular Formula | C₈H₃BrN₂ | [3] |

| Molecular Weight | 207.03 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Solubility | Expected to be moderately soluble in polar organic solvents | [1] |

Chemical Reactivity and Spectroscopic Analysis

The chemical reactivity of this compound is primarily dictated by its functional groups: the two nitrile (-CN) groups and the bromine (-Br) atom attached to the benzene ring. The presence of these electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic substitution reactions, with the bromine atom serving as a good leaving group.[1] This characteristic makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

While specific, experimentally determined spectroscopic data for this compound is not widely available in the public domain, the following sections outline the expected spectral characteristics based on its structure and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. There would likely be two signals in the aromatic region, corresponding to the two sets of equivalent protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule, including the carbon atoms of the nitrile groups and the carbons of the benzene ring. The carbon attached to the bromine atom would have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band around 2230 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration. The spectrum would also exhibit bands in the aromatic region (around 1600-1450 cm⁻¹) corresponding to C=C stretching vibrations of the benzene ring, and C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (207.03). Due to the presence of a bromine atom, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

General Synthetic Approach: Sandmeyer Reaction

A plausible synthetic route to this compound is via a Sandmeyer reaction, starting from a corresponding amino-substituted precursor.

Caption: Plausible synthetic pathway for this compound via a Sandmeyer reaction.

Protocol:

-

Diazotization: Dissolve 5-aminoisophthalonitrile in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C. Stir the mixture for a designated time to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Characterization

The following workflow outlines the standard procedures for the structural elucidation and purity assessment of a synthesized compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [4] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data is not extensively published, its known properties and the general methodologies for its synthesis and characterization provide a solid foundation for its use in research and development. The information compiled in this guide serves as a valuable resource for scientists and professionals, enabling them to explore the applications of this compound in their work.

References

5-Bromoisophthalonitrile: A Technical Overview for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisophthalonitrile, a key chemical intermediate. The document details its molecular structure, physicochemical properties, and synthesis, and discusses its applications as a versatile building block in the synthesis of more complex molecules.

Core Molecular and Physical Data

This compound, also known as 5-bromobenzene-1,3-dicarbonitrile, is an aromatic compound with the chemical formula C₈H₃BrN₂.[1] Its structure features a benzene ring substituted with a bromine atom at position 5 and two nitrile groups at positions 1 and 3.[1] This arrangement of functional groups makes it a valuable precursor in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrN₂ | [1] |

| Molecular Weight | ~207.03 g/mol | [1] |

| CAS Number | 160892-07-9 | [1] |

| Appearance | White to yellowish solid | [1] |

| Synonyms | 5-Bromobenzene-1,3-dicarbonitrile | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of isophthalonitrile.[1] While specific, detailed industrial protocols are proprietary, the common laboratory-scale and industrial methods are outlined below.

General Synthesis Routes:

-

Direct Bromination: This method involves the reaction of isophthalonitrile with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[1]

-

N-Bromosuccinimide (NBS) Bromination: A safer alternative to using molecular bromine, this method employs N-Bromosuccinimide as the brominating agent.[1] The reaction is often carried out in a polar solvent and can be facilitated by the presence of an acid catalyst.[1]

-

Sandmeyer Reaction: This route is applicable if starting from an appropriately substituted aniline precursor.[1]

A generalized workflow for the synthesis of this compound via direct bromination is depicted below.

Reactivity and Applications

The chemical structure of this compound provides multiple reactive sites, making it a highly versatile intermediate in organic synthesis.[1]

-

Nitrile Groups: The two nitrile (-C≡N) groups can undergo various transformations, including reduction to amines or nucleophilic addition.[1]

-

Bromine Atom: The bromine atom is susceptible to a range of metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, as well as nucleophilic aromatic substitutions.[1]

This dual reactivity allows for the synthesis of a wide array of complex organic molecules, with potential applications in the development of pharmaceuticals and agrochemicals, and in materials science.[1]

Biological Activity and Signaling Pathways

Based on available scientific literature, this compound is primarily utilized as a chemical intermediate. There is currently no published research detailing its specific biological activity or its direct involvement in any signaling pathways. Its value in drug discovery and development lies in its role as a building block for synthesizing larger, more complex molecules that may possess biological activity.[2][3] For instance, derivatives of other bromo- and nitrile-containing aromatic compounds have been investigated for their potential as anti-proliferative agents and enzyme inhibitors.[2] However, any biological evaluation would be performed on the final, more complex molecules synthesized from this compound, rather than on the intermediate itself.

References

Synthesis of 5-Bromoisophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromoisophthalonitrile, a key building block in the development of various pharmaceutical and specialty chemical products. This document details two principal synthetic pathways, presenting quantitative data, step-by-step experimental protocols, and process visualizations to facilitate informed decisions in research and development.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary routes, each commencing from readily available starting materials:

-

Route 1: Synthesis from Isophthalic Acid: This pathway involves the direct bromination of isophthalic acid followed by the conversion of the resulting 5-bromoisophthalic acid into the target dinitrile. This route is characterized by its use of established chemical transformations.

-

Route 2: Synthesis from m-Xylene: This approach begins with the bromination of m-xylene to produce 5-bromo-m-xylene, which is subsequently converted to this compound via an ammoxidation reaction. This route offers a potentially more direct pathway from a common industrial feedstock.

This guide will delve into the specifics of each route, providing a comparative analysis to aid in the selection of the most suitable method based on factors such as yield, purity, and process scalability.

Route 1: Synthesis from Isophthalic Acid

This synthetic pathway is a two-step process initiated by the electrophilic bromination of isophthalic acid, followed by the conversion of the carboxylic acid functionalities to nitriles.

Step 1: Bromination of Isophthalic Acid

The introduction of a bromine atom at the 5-position of the isophthalic acid ring is typically achieved using bromine in the presence of a strong acid catalyst, such as fuming sulfuric acid (oleum).

Experimental Protocol:

In a pressure-sealable glass tube, 1.66 g (10 mmol) of isophthalic acid is combined with 6.00 g of 10 wt% fuming sulfuric acid.[1] To this mixture, 1.6 g (10 mmol) of bromine is added.[1] The sealed tube is then heated to 130°C and stirred for 22 hours.[1] After cooling to room temperature, the reaction mixture is carefully poured into ice water, leading to the precipitation of the crude product.[1] The solid is collected by filtration, washed with cold water, and dried under reduced pressure to yield crude 5-bromoisophthalic acid.[1] Further purification can be achieved by recrystallization from methanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Isophthalic Acid | [1] |

| Reagents | Bromine, Fuming Sulfuric Acid | [1] |

| Reaction Temperature | 130°C | [1] |

| Reaction Time | 22 hours | [1] |

| Crude Yield | 81.9% (83.5% purity) | [1] |

| Recrystallized Yield | 80.1% (from crude) | [1] |

| Final Purity | 100% | [1] |

Step 2: Conversion of 5-Bromoisophthalic Acid to this compound

The conversion of the dicarboxylic acid to the dinitrile can be achieved through a two-step process involving the formation of the diamide followed by dehydration.

2a: Formation of 5-Bromoisophthalamide (Proposed)

While a specific protocol for 5-bromoisophthalic acid is not detailed in the provided search results, a general method for the formation of amides from carboxylic acids involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with ammonia.

Conceptual Experimental Protocol:

5-Bromoisophthalic acid would first be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 5-bromoisophthaloyl dichloride. The resulting crude acyl chloride would then be carefully added to an excess of concentrated aqueous ammonia or a solution of ammonia in an inert solvent at a low temperature to form 5-bromoisophthalamide. The solid product would be collected by filtration, washed with water, and dried.

2b: Dehydration of 5-Bromoisophthalamide to this compound (Proposed)

The dehydration of the diamide to the dinitrile is a standard transformation that can be accomplished using various dehydrating agents.

Conceptual Experimental Protocol:

5-Bromoisophthalamide would be treated with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride. The reaction would likely be heated in an inert solvent. Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product into an organic solvent. The solvent would then be removed under reduced pressure to yield crude this compound, which could be further purified by recrystallization or chromatography.

Workflow for Route 1:

References

An In-depth Technical Guide to the Electrophilic Bromination of Isophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophthalonitrile (1,3-dicyanobenzene) is an aromatic compound significantly deactivated towards electrophilic substitution by the presence of two meta-directing cyano groups. This deactivation necessitates the use of potent brominating systems and typically harsh reaction conditions to achieve electrophilic aromatic bromination. The regioselectivity of the reaction is strongly governed by the electronic effects of the nitrile substituents, leading to a predictable substitution pattern. This guide provides a comprehensive overview of the core principles, a detailed proposed experimental protocol, and the expected outcomes for the electrophilic bromination of isophthalonitrile, a key transformation for accessing functionally substituted dicyanobenzene derivatives used in materials science and as pharmaceutical intermediates.

Core Principles: Reactivity and Regioselectivity

The two nitrile (-CN) groups on the isophthalonitrile ring are powerful electron-withdrawing groups. They deactivate the aromatic ring towards attack by electrophiles through a combination of a strong inductive effect (-I) and a resonance effect (-M). This significantly reduces the nucleophilicity of the benzene ring compared to benzene or activated derivatives.

The directing effect of the substituents determines the position of the incoming electrophile. Both cyano groups are meta-directors. In the case of isophthalonitrile, this leads to a highly selective reaction.

-

Positions 4 and 6: These positions are ortho and para to the cyano groups. They are the most deactivated due to the strong electron-withdrawing resonance effect.

-

Position 2: This position is ortho to both cyano groups, making it sterically hindered and electronically deactivated.

-

Position 5: This position is meta to both cyano groups. While still deactivated by induction, it is the least electronically disfavored position for electrophilic attack.

Consequently, the electrophilic bromination of isophthalonitrile is expected to yield 5-bromoisophthalonitrile as the major, if not sole, monobrominated product. This is strongly supported by analogous reactions, such as the bromination of isophthalic acid, which selectively yields 5-bromoisophthalic acid under similar conditions.[1]

Reaction Mechanism and Workflow

The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. Due to the deactivated nature of the substrate, a strong electrophile, often generated in situ by a catalyst or strong acid, is required.

Signaling Pathway: Reaction Mechanism

The mechanism involves two primary steps:

-

Generation of the Electrophile: A strong Lewis acid or protic acid activates the brominating agent (e.g., Br2 or N-bromosuccinimide) to generate a potent electrophilic bromine species (Br⁺ or a polarized complex).

-

Attack and Rearomatization: The π-system of the isophthalonitrile ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then abstracts a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity.

Caption: Mechanism of Electrophilic Bromination.

Experimental Workflow

A typical laboratory workflow for this synthesis involves careful handling of corrosive reagents under anhydrous conditions, followed by a controlled reaction, workup, and purification.

References

5-Bromoisophthalonitrile: A Technical Guide to its Solubility and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and solubility properties of 5-Bromoisophthalonitrile (CAS No. 160892-07-9). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its described appearance, qualitative solubility characteristics, and detailed experimental protocols to enable researchers to determine these properties with precision in a laboratory setting.

Core Properties of this compound

This compound, with the molecular formula C₈H₃BrN₂, is an aromatic compound featuring two nitrile functional groups and a bromine substituent on a benzene ring. These structural features significantly influence its physical and chemical properties.

Physical Appearance

This compound is consistently described as a solid at room temperature. Its coloration is reported to range from pale-yellow to yellow-brown.

| Property | Description |

| Physical State | Solid at room temperature |

| Appearance | Pale-yellow to yellow-brown solid |

Solubility Profile

To obtain precise quantitative data, the following experimental protocol is recommended.

Experimental Protocols

Protocol for Determination of Quantitative Solubility (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in a given solvent.

1. Materials and Equipment:

-

This compound

-

Selected solvent(s) of interest (e.g., water, ethanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to rest in the constant temperature bath for at least 24 hours to allow the excess solid to sediment. For more rapid separation, centrifuge the vials at a controlled temperature.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Protocol for Determination of Physical Appearance

This protocol outlines a standardized method for the visual characterization of a solid chemical substance.

1. Materials and Equipment:

-

This compound sample

-

White, non-glare observation surface

-

Spatula

-

Controlled lighting source (e.g., a light box with standardized illumination)

-

Magnifying glass (optional)

2. Procedure:

-

Sample Preparation: Place a small, representative sample of this compound onto the center of the white observation surface using a clean spatula.

-

Illumination: Illuminate the sample with a consistent and diffuse light source to avoid shadows and glare.

-

Visual Inspection: Observe the sample from a consistent distance and angle. Note the following characteristics:

-

Color: Describe the color of the solid material (e.g., pale-yellow, yellow-brown).

-

Form: Describe the physical form of the solid (e.g., crystalline, powder, granular).

-

Homogeneity: Note if the appearance is uniform throughout the sample.

-

-

Magnification (Optional): Use a magnifying glass to inspect for finer details of the crystal structure or particle morphology.

-

Documentation: Record all observations in a laboratory notebook.

Logical Workflow for Solubility Determination

The following diagram illustrates the key factors and steps influencing the experimental determination of solubility.

References

Spectroscopic Characterization of 5-Bromoisophthalonitrile: A Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, experimental spectroscopic data (NMR, IR, MS) for 5-Bromoisophthalonitrile could not be located. The following guide is therefore based on predicted spectroscopic values derived from established principles of chemical spectroscopy and data for structurally similar compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic compound with the molecular formula C₈H₃BrN₂. Its structure consists of a benzene ring substituted with a bromine atom and two nitrile functional groups at positions 1, 3, and 5, respectively. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of this and other chemical entities. This guide provides an in-depth overview of the predicted spectroscopic data and outlines the general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimations based on the chemical structure and should be confirmed by experimental data when available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 8.3 | Singlet | 1H | Aromatic H (between CN groups) |

| ~ 7.9 - 8.1 | Singlet | 2H | Aromatic H (adjacent to Br and CN) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 138 - 142 | Aromatic C-H |

| ~ 135 - 139 | Aromatic C-H |

| ~ 125 - 129 | Aromatic C-Br |

| ~ 116 - 120 | Aromatic C-CN |

| ~ 115 - 119 | Nitrile (C≡N) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Bond Vibration |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2240 - 2220 | Strong | C≡N Stretch (Nitrile) |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| ~ 900 - 680 | Strong | Aromatic C-H Bend (Out-of-Plane) |

| ~ 600 - 500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Relative Abundance | Assignment |

| 206 | ~98% | [M]⁺ (with ⁷⁹Br) |

| 208 | 100% | [M+2]⁺ (with ⁸¹Br) |

| 127 | Variable | [M-Br]⁺ |

| 101 | Variable | [M-Br-CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to Key Chemical Intermediates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic use of key chemical intermediates is paramount to the efficient construction of complex molecules. These transient or isolable species serve as crucial stepping stones in synthetic pathways, enabling the formation of new bonds and the introduction of desired functional groups. This guide provides an in-depth exploration of the core classes of chemical intermediates, their applications in drug development, and detailed experimental protocols for their generation and use in pivotal organic reactions.

Core Classes of Reactive Intermediates

Reactive intermediates are typically short-lived, high-energy molecules that are generated in a reaction and are consumed in subsequent steps.[1] Understanding their stability and reactivity is fundamental to predicting reaction outcomes and designing synthetic routes.[2] The primary classes of reactive intermediates include carbocations, carbanions, free radicals, and carbenes.[3][4]

-

Carbocations: These are positively charged carbon species that are electron-deficient.[5] They are key intermediates in reactions such as electrophilic additions and substitutions.[6] Their stability is influenced by the number of alkyl groups attached to the charged carbon, with tertiary carbocations being more stable than secondary, and primary carbocations being the least stable.[7]

-

Carbanions: As the name suggests, carbanions are negatively charged carbon species.[5] They are potent nucleophiles and are central to many carbon-carbon bond-forming reactions.[7] The stability of carbanions is generally increased by the presence of electron-withdrawing groups.[5]

-

Free Radicals: A free radical is an atom or group of atoms with an unpaired electron.[1] These neutral but highly reactive species are involved in radical chain reactions, such as certain polymerizations and halogenations.[8][9] Similar to carbocations, the stability of free radicals increases with the degree of alkyl substitution.[7]

-

Carbenes: Carbenes are neutral intermediates containing a divalent carbon atom with two unshared valence electrons.[3] They are highly reactive and can act as either electrophiles or nucleophiles.[10]

Essential Intermediates in Named Reactions

Many of the most powerful reactions in organic synthesis proceed through the formation of specific, well-characterized intermediates. The following sections detail the generation and application of some of the most important intermediates in drug discovery and development, complete with experimental protocols and quantitative data.

Organometallic Intermediates: The Grignard Reagent

Organometallic compounds, which contain a carbon-metal bond, are indispensable in modern organic synthesis.[11][12] Among the most well-known are Grignard reagents (R-MgX), which are organomagnesium halides.[13] These powerful nucleophiles are used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.[14][15][16]

This protocol describes the synthesis of 2-phenyl-1-butanol from propanal and phenylmagnesium bromide.[2]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 1.22 g | 0.05 |

| Bromobenzene | 157.01 | 7.85 g (5.27 mL) | 0.05 |

| Anhydrous diethyl ether | 74.12 | 50 mL | - |

| Propanal | 58.08 | 2.90 g (3.58 mL) | 0.05 |

| 1 M Hydrochloric acid | 36.46 | 50 mL | - |

| Saturated sodium bicarbonate | - | 20 mL | - |

| Anhydrous sodium sulfate | 142.04 | 5 g | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to exclude moisture.[8][17]

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.[17]

-

Add 10 mL of anhydrous diethyl ether to the flask.

-

Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a cloudy appearance.[17] If the reaction does not start, gently warm the flask or add a small crystal of iodine.[6]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[8]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[17]

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the propanal in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.[2]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing 50 mL of 1 M hydrochloric acid and ice.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography.

-

Expected Yield: Approximately 70-80%.

Enolate Intermediates in Carbonyl Chemistry

Enolates are reactive intermediates derived from carbonyl compounds by the removal of an alpha-proton.[7][18] These nucleophilic species are fundamental to a wide range of carbon-carbon bond-forming reactions, including the aldol condensation.[19]

This protocol outlines the synthesis of dibenzalacetone from benzaldehyde and acetone.[20][21]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzaldehyde | 106.12 | 2.12 g (2.04 mL) | 0.02 |

| Acetone | 58.08 | 0.58 g (0.73 mL) | 0.01 |

| Sodium hydroxide | 40.00 | 1.0 g | 0.025 |

| Ethanol (95%) | 46.07 | 10 mL | - |

| Water | 18.02 | 10 mL | - |

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve the sodium hydroxide in the water and ethanol.[20]

-

Cool the solution in an ice bath.

-

In a separate beaker, mix the benzaldehyde and acetone.

-

Add the benzaldehyde-acetone mixture dropwise to the cooled sodium hydroxide solution with constant stirring.

-

Remove the flask from the ice bath and continue stirring at room temperature for 30 minutes. A yellow precipitate should form.[22]

-

Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.

Expected Yield: Approximately 85-95%.

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, which are common motifs in pharmaceuticals. The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[23][24]

This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.[25]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromotoluene | 171.04 | 171 mg | 1.0 mmol |

| Phenylboronic acid | 121.93 | 183 mg | 1.5 mmol |

| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 mmol |

| Sodium carbonate (2 M) | 105.99 | 2 mL | 4.0 mmol |

| Toluene | 92.14 | 5 mL | - |

| Ethanol | 46.07 | 1 mL | - |

Procedure:

-

To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and Pd(PPh₃)₄.

-

Add toluene and ethanol to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Add the 2 M sodium carbonate solution.

-

Heat the reaction mixture at 80 °C under an inert atmosphere for 4-6 hours, monitoring the progress by TLC.

-

Cool the reaction to room temperature and add 10 mL of water.

-

Extract the mixture with three 15 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: Yields can vary widely depending on the substrates but are often in the range of 80-95%.[24]

Strategic Synthesis Planning

The efficient synthesis of a complex target molecule requires careful planning. Retrosynthetic analysis is a powerful strategy for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials.[12][26][27]

Once a synthetic route has been designed, it is executed in a forward direction, often involving a multi-step synthesis.[16][28]

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cerritos.edu [cerritos.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. studylib.net [studylib.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. webassign.net [webassign.net]

- 21. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 22. d.web.umkc.edu [d.web.umkc.edu]

- 23. benchchem.com [benchchem.com]

- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 25. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. vapourtec.com [vapourtec.com]

Halogenated Isophthalonitriles: A Technical Review of Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated isophthalonitriles represent a class of aromatic compounds with significant applications ranging from agrochemicals to materials science. The introduction of halogen atoms onto the isophthalonitrile scaffold profoundly modifies its physicochemical properties, enhancing its utility and biological activity. This technical guide provides a comprehensive review of the synthesis, properties, and applications of key halogenated isophthalonitriles, with a particular focus on 2,4,5,6-tetrachloroisophthalonitrile (Chlorothalonil) and 2,4,5,6-tetrafluoroisophthalonitrile. Quantitative data on physical properties and biological efficacy are summarized, detailed experimental protocols for synthesis are provided, and key processes are visualized to offer a thorough resource for professionals in research and development.

Introduction

Isophthalonitrile, a benzene ring substituted with two cyano groups at the 1 and 3 positions, serves as a versatile precursor in organic synthesis.[1][2] The process of halogenation, or the introduction of one or more halogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This review focuses on the perhalogenated derivatives, specifically tetrachloro- and tetrafluoroisophthalonitrile, which have well-documented and commercially significant applications.

Synthesis of Halogenated Isophthalonitriles

The primary route for synthesizing perhalogenated isophthalonitriles is the direct halogenation of the parent isophthalonitrile molecule.

Synthesis of 2,4,5,6-Tetrachloroisophthalonitrile (Chlorothalonil)

The commercial production of chlorothalonil is achieved through the direct chlorination of isophthalonitrile.[4] A patented method describes a gas-phase reaction in a fluidized-bed reactor, which allows for controlled temperature and high throughput.[5] The process involves the reaction of vaporized isophthalonitrile with chlorine gas in the presence of a catalyst.[5]

Experimental Protocol: Gas-Phase Chlorination of Isophthalonitrile[5]

This protocol is adapted from a patented industrial process.

-

Vaporization: Isophthalonitrile is fed into a vaporizer to be fused and vaporized.

-

Gas Mixing: The vaporized isophthalonitrile is carried by nitrogen gas into a mixing tank where it is combined with chlorine gas.

-

First Reaction (Fluidized Bed): The gas mixture is introduced into a fluidized-bed reactor containing an activated charcoal catalyst (1-5% of the bed volume). The reaction is maintained at a temperature of 240-280°C and a pressure of 0.03-0.10 MPa.

-

Second Reaction (Fixed Bed): The gas effluent from the first reactor is passed into a fixed-bed reactor containing an identical charge of activated charcoal and an additional inlet of chlorine to ensure complete reaction. Temperature and pressure are maintained at the same levels as the first stage.

-

Product Collection: The mixed gas from the second reactor is directed into a collector where the product, 2,4,5,6-tetrachloroisophthalonitrile, condenses.

-

Purification: The collected solid is dried to yield the final product with a purity of approximately 98%.

Table 1: Exemplary Synthesis Parameters for 2,4,5,6-Tetrachloroisophthalonitrile [5] Data adapted from a patented industrial process.

| Parameter | Value |

| Reactants Molar Ratio (IPN¹:Cl₂:N₂) | 2 : 7 : 20 |

| Catalyst | Activated Charcoal |

| Catalyst Load (% of bed volume) | 2% |

| Temperature | 250°C |

| Pressure | 0.05 MPa |

| Reported Yield | 85-95% |

| Reported Purity | 98% |

¹ IPN: Isophthalonitrile

Physicochemical Properties

Halogenation significantly alters the physical and chemical properties of the isophthalonitrile core. The high electronegativity of fluorine and chlorine atoms and the strength of C-F and C-Cl bonds contribute to increased thermal stability and chemical resistance.[6][7]

Table 2: Physicochemical Properties of Halogenated Isophthalonitriles

| Property | Isophthalonitrile (Parent) | 2,4,5,6-Tetrachloroisophthalonitrile | 2,4,5,6-Tetrafluoroisophthalonitrile |

| CAS Number | 626-17-5[1] | 1897-45-6[4] | 2377-81-3[6] |

| Molecular Formula | C₈H₄N₂[1] | C₈Cl₄N₂[4] | C₈F₄N₂[6] |

| Molar Mass ( g/mol ) | 128.13[1] | 265.90[4] | 200.09[8] |

| Appearance | White crystalline solid[1] | White crystalline solid[4] | White to off-white powder[9] |

| Melting Point (°C) | 161–162[1] | 250[4] | 76–79[9][10] |

| Boiling Point (°C) | 288[2] | 350[4] | Not specified |

| Water Solubility | Low (Insoluble)[1] | 0.6-1.2 mg/L[11] | Not specified |

| Topological Polar Surface Area (Ų) | 47.6[1] | 47.6 | 47.6[8] |

Applications and Biological Activity

The primary application of halogenated isophthalonitriles is in agriculture, though they also serve as intermediates for advanced materials and have been explored for antimicrobial properties.[7][9]

Agrochemicals: Chlorothalonil as a Fungicide

Chlorothalonil is a broad-spectrum, non-systemic fungicide used extensively in agriculture to control fungal diseases on crops like vegetables, fruits, and ornamentals.[4][12] It is also used as a wood protectant and to control mold and mildew in paints.[4][12]

Mechanism of Action: The fungicidal activity of chlorothalonil stems from its reaction with intracellular glutathione, a key antioxidant in cells.[13][14] This reaction leads to the depletion of glutathione and the inhibition of crucial sulfhydryl-containing enzymes, such as glyceraldehyde-3-phosphate dehydrogenase.[12][14] This disruption of enzymatic activity and cellular metabolism ultimately leads to fungal cell death.[14]

Antimicrobial and Drug Development Research

Beyond its established fungicidal role, halogenated isophthalonitriles have been investigated for broader antimicrobial activity.

-

Chlorothalonil: In vitro studies have shown that chlorothalonil inhibits the growth of various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[13]

-

Tetrafluoroisophthalonitrile: Derivatives of 2,4,5,6-tetrafluoroisophthalonitrile have been studied for their antimicrobial activity against a panel of bacteria and fungi, indicating potential for this scaffold in developing new antimicrobial agents.[10]

The ability of halogens to enhance hydrophobic interactions and act as bioisosteres for other functional groups makes these compounds interesting scaffolds for drug discovery.[3] However, concerns over toxicity and carcinogenicity, as noted for chlorothalonil, are significant hurdles for pharmaceutical development.[13][14]

Table 3: In Vitro Antimicrobial Activity of Chlorothalonil [13]

| Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | Fungus | 0.7 |

| Colletotrichum orbiculare | Fungus | 5 |

| Staphylococcus aureus | Gram-positive Bacteria | 1.3 |

| Bacillus cereus | Gram-positive Bacteria | 0.7 |

| Escherichia coli | Gram-negative Bacteria | 0.5 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 1.7 |

Applications in Materials Science

The high thermal stability and chemical resistance imparted by perhalogenation make these compounds valuable intermediates in materials science.[6] They are used in the synthesis of high-performance polymers, such as polyimides, and can be incorporated into materials to enhance flame-retardant properties.[7]

Conclusion

Halogenated isophthalonitriles, particularly the tetrachloro- and tetrafluoro- derivatives, are compounds of significant industrial importance. Chlorothalonil is a highly effective, broad-spectrum fungicide whose mechanism of action is well-understood. The tetrafluoro analogue shows promise in materials science and as a scaffold for antimicrobial discovery. The synthetic routes to these compounds are established, primarily through direct halogenation of the isophthalonitrile core. While their biological activity is potent, considerations of toxicity and environmental persistence remain critical factors in their application. Future research may focus on developing derivatives with improved safety profiles for pharmaceutical applications or designing novel polymers with enhanced properties for advanced materials.

References

- 1. Isophthalonitrile | C6H4(CN)2 | CID 12276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isophthalonitrile - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Chlorothalonil - Wikipedia [en.wikipedia.org]

- 5. CN102432505A - Production method of tetrachlorophthalonitrile - Google Patents [patents.google.com]

- 6. CAS 2377-81-3: Tetrafluoroisophthalonitrile | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Tetrafluoroisophthalonitrile | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 2,4,5,6-Tetrafluoroisophthalonitrile | 2377-81-3 [chemicalbook.com]

- 11. Chlorothalonil (EHC 183, 1996) [inchem.org]

- 12. Chlorothalonil | 1897-45-6 [chemicalbook.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Chlorothalonil, also known as 2,4,5,6-tetrachloro-1,3-phthalonitrile-Shandong Bainong Sida Biotechnology Co., Ltd [sdbnsdsw.com]

An In-depth Technical Guide to the Safe Handling of 5-Bromoisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5-Bromoisophthalonitrile (CAS No. 160892-07-9), a versatile chemical intermediate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles direct information where available and supplements it with data from structurally similar brominated aromatic nitriles. All personnel handling this chemical must be thoroughly trained in its potential hazards and the proper safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound is considered harmful by all three routes of exposure.

GHS Classification:

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Dermal: Category 4

-

Acute Toxicity, Inhalation: Category 4

-

Skin Corrosion/Irritation: Category 2 (Presumed)

-

Serious Eye Damage/Eye Irritation: Category 2 (Presumed)

-

Specific target organ toxicity (single exposure): Category 3, Respiratory system (Presumed)

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation (Presumed, based on similar compounds).

-

H319: Causes serious eye irritation (Presumed, based on similar compounds).

-

H335: May cause respiratory irritation (Presumed, based on similar compounds).

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 160892-07-9 | [2][] |

| Molecular Formula | C₈H₃BrN₂ | [2][] |

| Molecular Weight | 207.03 g/mol | [2][] |

| Appearance | Off-white to light yellow powder/solid | [2][] |

| Boiling Point | 257 °C | [] |

| Density | 1.68 g/cm³ | [] |

| Synonyms | 5-bromobenzene-1,3-dicarbonitrile | [2][] |

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures and use of personal protective equipment (PPE) is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

| PPE Category | Item | Specification |

| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are essential. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7] |

| Skin Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile) are required. For prolonged contact, consult glove manufacturer compatibility data.[7] |

| Lab Coat | A flame-resistant lab coat or other protective clothing must be worn to prevent skin contact.[6][7] | |

| Respiratory Protection | NIOSH/MSHA Approved Respirator | If engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Avoid dust formation.[5] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store locked up.

First Aid Measures

In case of exposure, immediate medical attention is required.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] Call a POISON CENTER or doctor if you feel unwell.[6] If breathing has stopped, provide artificial respiration.

-

If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4][6] If skin irritation persists, seek medical attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse mouth.[4][6] Immediately call a POISON CENTER or doctor.[4] Do NOT induce vomiting.

Accidental Release and Disposal

-

Accidental Release: Evacuate the area.[4] Wear appropriate personal protective equipment. Avoid generating dust. Sweep up the spilled material and shovel it into suitable, closed containers for disposal.[5] Prevent the product from entering drains.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6] This should be done via an approved waste disposal plant.[6]

Experimental Protocols and Reactivity

Experimental Protocols: No specific experimental protocols for safety and handling were found in the search results. Standard laboratory procedures for handling powdered toxic chemicals should be followed. This includes weighing the compound in a ventilated enclosure and using appropriate containment for reactions.

Reactivity and Stability:

-

Stability: Stable under normal conditions.[5]

-

Incompatible Materials: Strong oxidizing agents. Nitriles can be incompatible with strong acids, strong bases, and strong reducing agents.[8]

-

Hazardous Decomposition Products: In case of fire, hazardous combustion gases or vapors may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for handling this compound.

References

Methodological & Application

Applications of 5-Bromoisophthalonitrile in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisophthalonitrile, also known as 5-bromo-1,3-benzenedicarbonitrile, is a versatile and highly valuable building block in modern organic synthesis.[1][2][3] Its unique trifunctional structure, featuring a bromine atom and two nitrile groups on a benzene ring, offers multiple reaction sites for constructing complex organic molecules. The electron-withdrawing nature of the two cyano groups enhances the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution, while the bromine atom serves as a key handle for a variety of cross-coupling reactions. This combination of reactive sites makes this compound an attractive starting material for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.[1]

This document provides detailed application notes and representative protocols for the use of this compound in several key organic transformations.

Key Applications and Reaction Types

The reactivity of this compound can be broadly categorized into two main areas: reactions at the bromine substituent and transformations of the nitrile groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is readily employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This is one of the most powerful applications of this reagent.

-

Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

-

Sonogashira Coupling: For the formation of aryl-alkyne derivatives.

-

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the presence of two nitrile groups, facilitates the displacement of the bromide by various nucleophiles.

-

Reduction of Nitrile Groups: The two nitrile functionalities can be reduced to form primary amines, providing a pathway to diamine-containing molecules.

Data Presentation: Summary of Reaction Conditions

The following tables summarize representative reaction conditions for the key applications of this compound. Please note that these are generalized conditions based on reactions with analogous substrates and may require optimization for specific target molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrates | This compound, Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-3 mol%) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) |

| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O, or DMF |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

| Yield | Good to excellent (typically >70%) |

Table 2: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

| Substrates | This compound, Terminal alkyne |

| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |

| Co-catalyst | CuI (1-5 mol%) |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 2-12 hours |

| Yield | Good to excellent (typically >80%) |

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition |

| Substrates | This compound, Nucleophile (e.g., R-OH, R-SH, R₂NH) |

| Base | NaH, K₂CO₃, or other suitable base |

| Solvent | DMF, DMSO, or THF |

| Temperature | Room temperature to 150 °C |

| Reaction Time | 1-24 hours |

| Yield | Moderate to excellent, substrate-dependent |

Table 4: Representative Conditions for Reduction of Nitriles

| Parameter | Condition |

| Substrate | This compound |

| Reducing Agent | LiAlH₄ or H₂ with a metal catalyst (e.g., Raney Ni, Pd/C) |

| Solvent | THF or Ethanol (for catalytic hydrogenation) |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-24 hours |

| Yield | Good to high |

Experimental Protocols

Disclaimer: The following protocols are representative and have been adapted from established procedures for structurally similar compounds. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 5-phenylisophthalonitrile.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.

-

Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired 5-phenylisophthalonitrile.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 5-(phenylethynyl)isophthalonitrile.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 5-(phenylethynyl)isophthalonitrile.

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

Objective: To synthesize 5-methoxyisophthalonitrile.

Materials:

-

This compound

-

Sodium methoxide (NaOMe) or Sodium metal (Na) and anhydrous methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Inert atmosphere (Argon or Nitrogen)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous DMF (10 mL).

-

In a separate flask, prepare a solution of sodium methoxide (1.5 mmol) in anhydrous DMF or generate it in situ by carefully adding sodium metal to anhydrous methanol, followed by removal of excess methanol under reduced pressure and dissolution of the residue in DMF.

-

Add the sodium methoxide solution to the solution of this compound at room temperature.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

If necessary, the crude product can be further purified by recrystallization or column chromatography to yield pure 5-methoxyisophthalonitrile.

Protocol 4: Reduction of this compound to 5-Bromo-1,3-benzenedimethanamine

Objective: To synthesize 5-bromo-1,3-bis(aminomethyl)benzene.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Diethyl ether

Procedure:

-

To a dry three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (3.0 mmol) in anhydrous THF (15 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC (note: the product will be highly polar).

-

Upon completion (typically 4-16 hours), cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-1,3-benzenedimethanamine, which can be purified further if necessary.

Visualizations

Caption: Suzuki-Miyaura coupling of this compound.

Caption: Sonogashira coupling of this compound.

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: 5-Bromoisophthalonitrile as a Versatile Precursor in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromoisophthalonitrile as a versatile precursor in the synthesis of novel chemical entities with potential pharmaceutical applications. While direct synthesis of currently marketed drugs from this compound is not widely documented, its chemical structure presents a valuable scaffold for the development of diverse molecular architectures in drug discovery.

This compound, with its two nitrile groups and a bromine atom on a benzene ring, offers multiple reaction sites for chemical modification.[1] The nitrile groups can be hydrolyzed, reduced, or converted to various nitrogen-containing heterocycles. The bromine atom is amenable to substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This dual reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[1]

While specific examples of pharmaceuticals derived directly from this compound are not prevalent in the reviewed literature, a structurally related compound, 5-Bromophthalide, serves as a key intermediate in the industrial synthesis of the well-known antidepressant, citalopram.[2][3][4] The synthetic pathways and methodologies used for 5-Bromophthalide can serve as a valuable reference and inspiration for the potential applications of this compound.

I. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 160892-07-9 |

| Molecular Formula | C₈H₃BrN₂ |

| Molecular Weight | 207.03 g/mol |

| Appearance | White to yellowish solid |

| Purity | Typically ≥97% |

Source: Information compiled from supplier data sheets.[1]

II. Experimental Protocols: Synthesis of Pharmaceutical Precursors

The following protocols are based on established synthetic routes for a related and industrially significant pharmaceutical intermediate, 5-Bromophthalide, which is a precursor for Citalopram.[2][3][4][5] These methodologies can be adapted for the functionalization of this compound.

Protocol 1: Diazotization-Bromination Route for Synthesis of 5-Bromophthalide

This common method involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.[2][4][5]

Materials:

-

5-Aminophthalide

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ice

-

Suitable reaction vessel and stirring apparatus

Procedure:

-